1-[(4-chlorophenyl)methoxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol
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Overview
Description
1-[(4-chlorophenyl)methoxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of click chemistry to form the triazole ring, followed by subsequent functionalization to introduce the sulfinyl and chlorophenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methoxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, converting it to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-chlorophenyl)methoxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methoxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring and the sulfinyl group are key functional groups that can interact with biological molecules, potentially inhibiting enzymes or binding to receptors . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another triazole-containing compound with potential bioactive properties.
1H-1,2,3-Triazole Analogs: A class of compounds with similar triazole rings, used in various applications.
Uniqueness
1-[(4-chlorophenyl)methoxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol is unique due to the specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of the chlorophenyl group, methoxy group, and sulfinyl group in conjunction with the triazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c13-10-3-1-9(2-4-10)5-19-6-11(17)7-20(18)12-14-8-15-16-12/h1-4,8,11,17H,5-7H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRMLEJMDKEQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(CS(=O)C2=NC=NN2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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